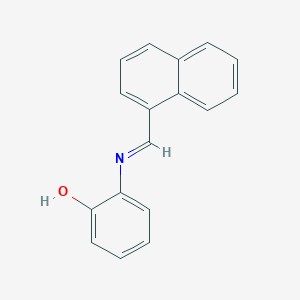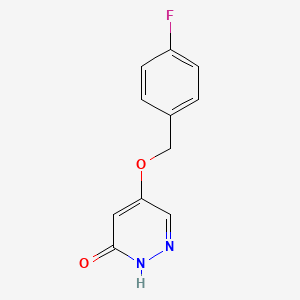
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole is a heterocyclic compound that features a triazole ring fused with pyridine and cyanophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of greener and more sustainable processes.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or pyridines.
Scientific Research Applications
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)-1,3,4-oxadiazole
- 2-(2-Pyridyl)-1,3,4-thiadiazole
- 2-(2-Pyridyl)-5-phenyl-1,3,4-triazole
Uniqueness
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole is unique due to the presence of both pyridine and cyanophenyl groups, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C14H9N5 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-10-4-3-5-11(8-10)13-17-14(19-18-13)12-6-1-2-7-16-12/h1-8H,(H,17,18,19) |
InChI Key |
JOGBPNKJCHPTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















